molecular formula C7H12Br2 B14639787 Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- CAS No. 52730-96-8

Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)-

Cat. No.: B14639787
CAS No.: 52730-96-8
M. Wt: 255.98 g/mol
InChI Key: BTUFBMWYHXZBBM-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- is a halogenated cyclopropane derivative. This compound is known for its unique structure, which includes a cyclopropane ring substituted with two bromine atoms and a tert-butyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction is typically carried out in a mixture of ethanol and methylene chloride .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents and catalysts is crucial in scaling up the production process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane, 1,1-dibromo-2,2-dimethyl-
  • Cyclopropane, 1,1-dibromo-2-(1-methylpropyl)-
  • Cyclopropane, 1,1-dibromo-2-(1-ethylpropyl)-

Uniqueness

Cyclopropane, 1,1-dibromo-2-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity. This structural feature distinguishes it from other similar compounds and affects its chemical behavior and applications .

Properties

CAS No.

52730-96-8

Molecular Formula

C7H12Br2

Molecular Weight

255.98 g/mol

IUPAC Name

1,1-dibromo-2-tert-butylcyclopropane

InChI

InChI=1S/C7H12Br2/c1-6(2,3)5-4-7(5,8)9/h5H,4H2,1-3H3

InChI Key

BTUFBMWYHXZBBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC1(Br)Br

Origin of Product

United States

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